2-Acetoxy-4'-methoxybenzophenone

Descripción general

Descripción

2-Acetoxy-4'-methoxybenzophenone is a chemical compound that has been studied for its potential in photochemical synthesis and as a precursor in the formation of other chemical entities. The compound is related to benzophenone derivatives, which are known for their utility in various chemical reactions and industrial applications.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, the photochemical synthesis of 2,2'-dihydroxy-5-methoxybenzophenone from p-methoxyphenyl salicylate has been reported, although with low yields in both hexane and methanol . A more efficient process involves the photo-Fries rearrangement of p-methoxyphenyl o-acetoxybenzoate, leading to 2'-acetoxy-2-hydroxy-5-methoxybenzophenone in good yield . This compound, however, is not stable on silica gel and isomerizes or reacts with acetyl chloride to form other products . Another synthesis approach for a related compound, 2-hydroxy-4-methoxybenzophenone (UV-9), involves the reaction of 2,4-dihydroxybenzophenone with dimethyl sulfate in acetone, using potassium carbonate as a base . This method has been scaled up to industrial production with high yields and demonstrates the recyclability of acetone in the process .

Molecular Structure Analysis

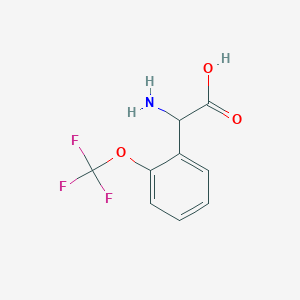

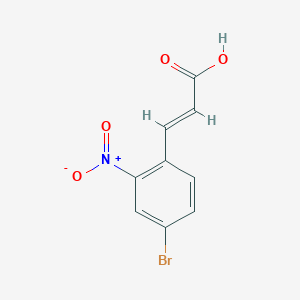

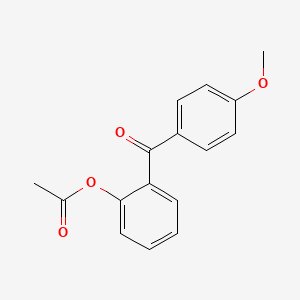

The molecular structure of 2-Acetoxy-4'-methoxybenzophenone and its derivatives is characterized by the presence of acetoxy and methoxy groups attached to a benzophenone core. The structural confirmation of related compounds has been achieved through various analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry . These techniques are crucial for verifying the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of benzophenone derivatives is quite versatile. For example, the compound synthesized from p-methoxyphenyl o-acetoxybenzoate can undergo further cyclization to form 2-methoxyxanthone . Additionally, the synthesis of 1,3,4-thiadiazole derivatives from related benzophenone-based acids through cyclization with thiosemicarbazide has been reported, showcasing the potential of these compounds to serve as intermediates for the development of antimicrobial agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Acetoxy-4'-methoxybenzophenone derivatives are influenced by their functional groups and molecular structure. The solubility, stability, and reactivity can vary significantly depending on the substituents and reaction conditions. For instance, the polarity of the solvent has been shown to greatly affect the synthesis of 2-hydroxy-4-methoxybenzophenone, with acetone being identified as a suitable solvent due to its moderate polarity . The stability of these compounds can also be affected by the presence of silica gel, as seen with the isomerization of 2'-acetoxy-2-hydroxy-5-methoxybenzophenone . The physical properties such as melting points and solubility in various solvents are typically determined experimentally and are essential for the purification and application of these compounds.

Aplicaciones Científicas De Investigación

Environmental Monitoring

2-Hydroxybenzophenone derivatives, including 2-Acetoxy-4'-methoxybenzophenone, are commonly used as UV absorbers. A study detailed a method for determining these compounds in environmental water samples. The method involved solid-phase extraction followed by liquid chromatography-tandem mass spectrometry, indicating the compound's relevance in monitoring water pollution and understanding its environmental distribution (Negreira et al., 2009).

Analytical Chemistry

In analytical chemistry, methods have been developed for the determination of 2-Hydroxy-4-methoxybenzophenone (a close derivative of 2-Acetoxy-4'-methoxybenzophenone) and its metabolites in human serum. Techniques such as dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry have been utilized, showcasing the compound's significance in the field of toxicology and exposure assessment (Tarazona, Chisvert, & Salvador, 2013).

Synthesis and Industrial Applications

2-Hydroxy-4-methoxybenzophenone has been synthesized for various industrial applications. A study described the laboratory and industrial synthesis of this compound, highlighting its use in UV protection and potential applications in various consumer products (Kong Xian-ming, 2006).

Material Science

In material science, 2-Hydroxy-4-methoxybenzophenone derivatives have been used to create reversible thermochromic polymeric thin films. These films, made of ultrathin 2D crystals of coordination polymers, change color with temperature, indicating potential applications in sensors and imaging technologies (Troyano et al., 2018).

Safety And Hazards

Propiedades

IUPAC Name |

[2-(4-methoxybenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-11(17)20-15-6-4-3-5-14(15)16(18)12-7-9-13(19-2)10-8-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXIVMHHTLDFQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641552 | |

| Record name | 2-(4-Methoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetoxy-4'-methoxybenzophenone | |

CAS RN |

890098-85-8 | |

| Record name | [2-(Acetyloxy)phenyl](4-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.